molecular formula C11H10ClNO2 B044214 4-Chloro-6,7-dimethoxyquinoline CAS No. 35654-56-9

4-Chloro-6,7-dimethoxyquinoline

Cat. No.: B044214
CAS No.: 35654-56-9
M. Wt: 223.65 g/mol
InChI Key: WRVHQEYBCDPZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dimethoxyquinoline is a yellow crystalline solid characterized by its chloro and methoxy functional groups. It is commonly used as a building block in the synthesis of various biologically active compounds, including antimalarial and anticancer agents .

Mechanism of Action

Target of Action

4-Chloro-6,7-dimethoxyquinoline is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is used for the preparation of Tivozanib (T447205) and Cabozantinib (C051500), which are known to act as anticancer agents .

Mode of Action

It is known to be used in the synthesis of tivozanib and cabozantinib . These drugs are tyrosine kinase inhibitors that block the action of enzymes involved in cell functions, including cell signaling, growth, and division. These drugs may also prevent the growth of new blood vessels that tumors need to grow .

Biochemical Pathways

Both Tivozanib and Cabozantinib are involved in the inhibition of multiple receptor tyrosine kinases, which play crucial roles in tumor angiogenesis, pathologic bone remodeling, drug resistance, and metastatic progression of cancer .

Pharmacokinetics

As a chemical intermediate, its pharmacokinetic profile would largely depend on the final compound it is used to synthesize .

Result of Action

As an intermediate in the synthesis of various pharmaceutical and biologically active compounds, the molecular and cellular effects of this compound would depend on the final compounds it is used to produce . For instance, when used in the synthesis of Tivozanib and Cabozantinib, it contributes to the overall anticancer activity of these drugs .

Action Environment

Like all chemical substances, factors such as temperature, ph, and light exposure could potentially affect its stability and reactivity .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of various pharmaceutical compounds . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific biochemical reactions it is involved in.

Cellular Effects

Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been used as anticancer agents . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a precursor in the synthesis of various pharmaceutical compounds . The exact mechanism of action would depend on the specific compounds it is used to synthesize and their interactions with biomolecules.

Dosage Effects in Animal Models

Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been studied in animal models for their anticancer effects .

Metabolic Pathways

It is known to be a precursor in the synthesis of various pharmaceutical compounds .

Transport and Distribution

Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been studied for their distribution within cells and tissues .

Subcellular Localization

Compounds synthesized from it, such as Tivozanib and Cabozantinib, have been studied for their subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dimethoxyquinoline typically involves the following steps :

    Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one results in 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: The final step involves chlorination of 4-hydroxy-6,7-dimethoxyquinoline to yield this compound.

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and efficiency, often using automated systems for precise control of reaction conditions .

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxycinnoline
  • 4-Chloro-8-methoxyquinoline
  • 6,7-Dimethoxyquinazoline

Uniqueness: 4-Chloro-6,7-dimethoxyquinoline stands out due to its specific chloro and methoxy substitutions, which confer unique chemical properties and biological activities. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-chloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHQEYBCDPZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332684
Record name 4-Chloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35654-56-9
Record name 4-Chloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reactor was charged sequentially with 6,7-dimethoxy-quinoline-4-ol (1 L, 10.0 kg) and acetonitrile (64.0 L). The resulting mixture was heated to approximately 65° C. and phosphorus oxychloride (POCl3, 50.0 kg) was added. After the addition of POCl3, the temperature of the reaction mixture was raised to approximately 80° C. The reaction was deemed complete (approximately 9.0 hours) when <2% of the starting material remained (in process high-performance liquid chromatography [HPLC] analysis). The reaction mixture was cooled to approximately 10° C. and then quenched into a chilled solution of dichloromethane (DCM, 238.0 kg), 30% NH4OH (135.0 kg), and ice (440.0 kg). The resulting mixture was warmed to approximately 14° C., and phases were separated. The organic phase was washed with water (40.0 kg) and concentrated by vacuum distillation with the removal of solvent (approximately 190.0 kg). Methyl-t-butyl ether (MTBE, 50.0 kg) was added to the batch, and the mixture was cooled to approximately 10° C., during which time the product crystallized out. The solids were recovered by centrifugation, washed with n-heptane (20.0 kg), and dried at approximately 40° C. to afford the title compound (8.0 kg).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
64 L
Type
solvent
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Chloro-6,7-dimethoxyquinoline hydrochloride was dissolved in ethyl acetate, and the solution washed with a saturated solution of sodium hydrogen carbonate and then brine, dried (MgSO4) and the volatiles removed by evaporation. The crude product was purified by flash chromatography eluting with methylene chloride/acetonitrile (9/1 followed by 8/2) to give 4-chloro-6,7-dimethoxyquinoline (2.5 g, 80%) as a yellow solid.
Name
4-Chloro-6,7-dimethoxyquinoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6,7-Dimethoxy-4-hydroxyquinoline (Step A, 7.8 g) was dissolved in POCl3 (45 mL) and heated at 85° C. for 3 h. The mixture was cooled down to RT, POCl3 was evaporated and the resulting oil was quenched by adding ice at 0° C. The aqueous phase was basified to pH 8 and a solid precipitated. The solid was filtered and dried under vacuum to give 4-chloro-6,7-dimethoxyquinoline.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Toluene (3 L) and phosphorus oxychloride (1300 g) were added to 6,7-dimethoxy-4-quinolone (1056 g), and the mixture was heated under reflux with stirring for one hr. The reaction solution was neutralized with an aqueous sodium hydroxide solution at 0° C. The resultant precipitate was collected by filtration and was slurried in water (10 L) for washing. The slurry was filtered, and the filtered product was then dried under the reduced pressure to give 4-chloro-6,7-dimethoxyquinoline (928 g, yield 87.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1300 g
Type
reactant
Reaction Step Two
Quantity
1056 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-dimethoxyquinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-6,7-dimethoxyquinoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6,7-dimethoxyquinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-6,7-dimethoxyquinoline
Reactant of Route 6
4-Chloro-6,7-dimethoxyquinoline
Customer
Q & A

Q1: What is the significance of 4-Chloro-6,7-dimethoxyquinoline in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in synthesizing antineoplastic drugs like cabozantinib and tivozanib. [, , ] These drugs target specific tyrosine kinases, inhibiting tumor growth and progression.

Q2: Are there alternative synthesis routes for this compound available, and what are their advantages?

A2: While the traditional Gould-Jacobs method exists, it suffers from high reaction temperatures and the use of environmentally unfriendly solvents. [] A newer approach involves a reduction cyclization process starting from 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. This method offers milder reaction conditions and improved overall yield. []

Q3: Can you describe the structure of this compound and its key characteristics?

A3: this compound (C11H10ClNO2) is characterized by a near-planar quinoline ring system. [] Two methoxy groups are attached at positions 6 and 7, while a chlorine atom occupies position 4. An intramolecular C—H⋯Cl interaction contributes to its structural stability. []

Q4: How does the structure of this compound relate to its use in developing anticancer agents?

A4: The specific arrangement of the chlorine atom and methoxy groups on the quinoline ring system in this compound is crucial for its reactivity and ability to form bonds with other molecules. [, ] This allows for the development of more complex molecules like cabozantinib, where the this compound moiety contributes to the drug's overall structure and interaction with its target. []

Q5: Has this compound been explored for applications beyond anticancer drug development?

A5: Research indicates the potential of this compound derivatives as anticancer agents. For instance, 2-(6,7-dimethoxyquinolin-4-ylthio)benzo[d]thiazol-6-amine derivatives, synthesized using this compound, have demonstrated promising anti-tumor activity against melanoma cells in vitro. []

Q6: What are the industrial production considerations for this compound?

A6: Scalable synthesis routes with high yields and environmentally friendly conditions are essential for industrial production. The method utilizing readily available starting materials and milder reaction conditions for this compound synthesis holds promise for large-scale production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.